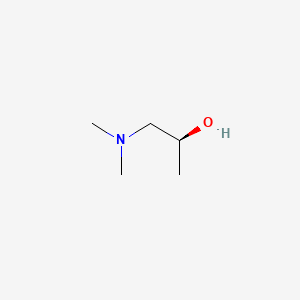

(S)-(+)-1-Dimethylamino-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046562 | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-17-2 | |

| Record name | Dimepranol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053636172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-1-Dimethylamino-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEPRANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y46IE54IB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (S)-(+)-1-Dimethylamino-2-propanol from D-(+)-Glucose

Abstract

This technical guide provides a comprehensive, in-depth exploration of a proposed synthetic pathway for the chiral synthesis of (S)-(+)-1-Dimethylamino-2-propanol, a valuable chiral auxiliary, starting from the abundant and enantiopure carbohydrate, D-(+)-Glucose. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis. The guide delves into the causal logic behind the proposed experimental choices, ensuring scientific integrity through self-validating protocols, and is grounded in authoritative references. Detailed experimental methodologies, quantitative data summaries, and visual representations of the synthetic workflow and key mechanisms are provided to facilitate a thorough understanding of the proposed transformation.

Introduction: Leveraging the Chiral Pool for High-Value Chemicals

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. Chiral auxiliaries, such as this compound, play a pivotal role in stereocontrolled reactions, enabling the synthesis of complex chiral molecules with high selectivity. The utilization of readily available, inexpensive, and enantiopure starting materials from the "chiral pool" is a highly sought-after strategy for sustainable and cost-effective chemical synthesis. D-(+)-Glucose, a ubiquitous monosaccharide, represents an ideal chiral precursor due to its multiple stereocenters and well-defined stereochemistry.

This guide outlines a rational, multi-step synthetic route to transform D-(+)-Glucose into this compound. While a direct, established protocol for this specific conversion is not extensively documented, the proposed pathway is constructed from a series of well-precedented and robust organic transformations, each chosen to maintain stereochemical integrity and achieve the desired molecular architecture.

Proposed Synthetic Strategy: A Modular Approach

The proposed synthesis is divided into three main modules, each addressing a key structural transformation:

-

Module 1: C-C Bond Cleavage and Formation of a C3 Chiral Synthon. This module focuses on the selective oxidative cleavage of the D-Glucose backbone to generate a three-carbon chiral intermediate, (R)-glyceraldehyde acetonide, which preserves the crucial stereocenter for the final product.

-

Module 2: Introduction of the Amino Moiety. This section details the stereoselective introduction of a primary amine at the C1 position of the C3 synthon.

-

Module 3: N,N-Dimethylation to Yield the Final Product. The final module describes the exhaustive methylation of the primary amine to afford this compound.

Figure 1: Proposed synthetic workflow from D-(+)-Glucose to this compound.

Detailed Synthetic Modules

Module 1: Synthesis of (R)-2,3-O-Isopropylideneglyceraldehyde

The initial phase of the synthesis involves the transformation of D-(+)-Glucose into a versatile C3 chiral building block. This is achieved through a sequence of protection and oxidative cleavage.

3.1. Protection of D-(+)-Glucose

-

Rationale: To selectively cleave the C3-C4 bond of glucose, the vicinal diols at C1-C2 and C5-C6 must be protected. The formation of acetonides using acetone under acidic conditions is a common and efficient method for protecting diols in carbohydrates.

-

Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Suspend D-(+)-Glucose in anhydrous acetone.

-

Add a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the acid with a suitable base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

-

3.2. Oxidative Cleavage

-

Rationale: Sodium periodate (NaIO4) is a mild and selective reagent for the cleavage of vicinal diols.[1][2] Treatment of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose with sodium periodate will cleave the C3-C4 bond, which is the only unprotected vicinal diol, to yield (R)-2,3-O-Isopropylideneglyceraldehyde and a protected glycolaldehyde fragment.

-

Protocol: Oxidative Cleavage with Sodium Periodate

-

Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in a suitable solvent system (e.g., THF/water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium periodate in water.

-

Stir the reaction mixture at room temperature for a specified time.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (R)-2,3-O-Isopropylideneglyceraldehyde. This product is often used in the next step without further purification due to its volatility.

-

| Step | Reaction | Key Reagents | Expected Yield | Reference |

| 1.1 | Acetonide Protection | Acetone, H₂SO₄ (cat.) | >80% | Standard Carbohydrate Chemistry |

| 1.2 | Oxidative Cleavage | NaIO₄ | ~70-80% | [1] |

Table 1: Summary of reactions and expected yields for Module 1.

Module 2: Stereoselective Amination

With the C3 chiral synthon in hand, the next critical step is the introduction of the amino group at the C1 position with the desired (S) stereochemistry. Reductive amination is a direct and efficient method for this transformation.[3][4]

-

Rationale: The reductive amination of (R)-2,3-O-Isopropylideneglyceraldehyde with ammonia will proceed through the formation of an imine intermediate, which is then reduced in situ. The stereochemical outcome is controlled by the existing stereocenter at C2. The hydride attack will preferentially occur from the less hindered face, leading to the desired (S) configuration at the newly formed stereocenter. Catalytic hydrogenation is a common method for the reduction step.

-

Protocol: Reductive Amination

-

Dissolve (R)-2,3-O-Isopropylideneglyceraldehyde in a suitable solvent (e.g., methanol saturated with ammonia).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the mixture at room temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain (S)-1-Amino-2,3-O-isopropylidenepropane-2,3-diol.

-

| Step | Reaction | Key Reagents | Expected Yield | Reference |

| 2.1 | Reductive Amination | NH₃, H₂, Pd/C | >70% | [3][4] |

Table 2: Summary of reaction and expected yield for Module 2.

Module 3: N,N-Dimethylation

The final step in the synthesis is the exhaustive methylation of the primary amino group to the desired tertiary amine. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its mild conditions and high selectivity.[5][6][7]

-

Rationale: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[5][8] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by hydride transfer from formic acid. A key advantage of this method is that it stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6] The reaction conditions are also compatible with the hydroxyl group present in the molecule.

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

-

Protocol: Eschweiler-Clarke N,N-Dimethylation

-

To a solution of (S)-1-Amino-2,3-O-isopropylidenepropane-2,3-diol, add an excess of aqueous formaldehyde and formic acid.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting product is the protected (S)-(+)-1-Dimethylamino-2,3-O-isopropylidenepropan-2,3-diol.

-

For the final deprotection, treat the product with an aqueous acid (e.g., dilute HCl) to hydrolyze the acetonide.

-

Neutralize the solution and extract the final product, this compound.

-

Purify the final product by distillation.

-

| Step | Reaction | Key Reagents | Expected Yield | Reference |

| 3.1 | N,N-Dimethylation | HCHO, HCOOH | >85% | [5][6] |

| 3.2 | Deprotection | aq. HCl | >90% | Standard Procedure |

Table 3: Summary of reactions and expected yields for Module 3.

Conclusion and Future Perspectives

This technical guide has outlined a logical and scientifically sound, albeit proposed, synthetic route for the preparation of this compound from the readily available chiral precursor, D-(+)-Glucose. The proposed pathway leverages a series of robust and well-understood chemical transformations, including protection-deprotection strategies, selective oxidative cleavage, stereocontrolled reductive amination, and efficient N,N-dimethylation. Each step has been rationalized based on established principles of organic chemistry, and representative protocols have been provided.

Further experimental validation is required to optimize the reaction conditions for each step and to fully characterize the intermediates and the final product. However, the modular approach presented here provides a strong foundation for the development of a practical and scalable synthesis of this important chiral auxiliary. The successful implementation of this route would further highlight the immense potential of carbohydrates as versatile chiral building blocks in modern organic synthesis.

References

-

Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

-

The artificial biosynthetic pathway from glucose to S-1,2-propanediol - ResearchGate. Available at: [Link]

-

Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed. Available at: [Link]

-

Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

-

Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC - NIH. Available at: [Link]

-

Oxidative Cleavage of Sugars - YouTube. Available at: [Link]

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

-

Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC - NIH. Available at: [Link]

-

Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]

-

Oxidative Cleavage of Carbohydrates - AK Lectures. Available at: [Link]

-

Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer - PMC - NIH. Available at: [Link]

-

Periodate oxidation of sugars - Chemistry Stack Exchange. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. Available at: [Link]

-

Propylene glycol - Wikipedia. Available at: [Link]

-

Engineered enzymatic cascade converts diols to amino alcohols - ResearchGate. Available at: [Link]

-

Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - OUCI. Available at: [Link]

-

Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - ResearchGate. Available at: [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - NIH. Available at: [Link]

-

Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction | ACS Omega. Available at: [Link]

-

-

Periodate Cleavage, Retrosynthesis, and Green Chemistry - YouTube. Available at: [Link]

-

-

C3 Epimerization of Glucose, via Regioselective Oxidation and Reduction - PubMed. Available at: [Link]

-

Structural Basis for the Stereochemical Control of Amine Installation in Nucleotide Sugar Aminotransferases - PubMed. Available at: [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

-

PERIODATE OXIDATION PRODUCTS OF SOME PARTIALLY METHYLATED HEXOSES AND HEXITOLS. Available at: [Link]

-

d-Glucose Oxidation by Cold Atmospheric Plasma-Induced Reactive Species - PMC. Available at: [Link]

-

Periodic acid cleavage of carbohydrates - Chemistry Stack Exchange. Available at: [Link]

-

Glucose Hydrogenolysis into 1,2-Propanediol Using a Pt/deAl@Mg(OH)2 Catalyst - NIH. Available at: [Link]

-

N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega - ACS Publications. Available at: [Link]

-

(PDF) N -Dimethylation and N -Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - ResearchGate. Available at: [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. Available at: [Link]

-

Glucose Hydrogenolysis into 1,2-Propanediol Using a Pt/deAl@Mg(OH)2 Catalyst: Expanding the Application of a Core-Shell Structured Catalyst - PubMed. Available at: [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]

-

C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - PMC - NIH. Available at: [Link]

-

Effective conversion of glucose to 1,3-propanediol and ethanol via multifunctional iron foam catalysts - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Synthesis of d-Glucose-3-14C and Related Compounds - PMC - NIH. Available at: [Link]

-

-

Proving the Configuration of Glucose and Synthesizing Two Unnatural Products. Available at: [Link]

-

-

The Sugar Model: Catalysis by Amines and Amino Acid Products - ResearchGate. Available at: [Link]

-

The sugar model: catalysis by amines and amino acid products - PubMed. Available at: [Link]

-

Reagent Controlled Stereoselective Synthesis of α-Glucans - ACS Publications. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Monosaccharides - Oxidative Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

Physicochemical properties of (S)-(+)-1-Dimethylamino-2-propanol

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(+)-1-Dimethylamino-2-propanol

Executive Summary: This guide provides a comprehensive technical overview of this compound, a chiral amino alcohol pivotal in modern organic synthesis and pharmaceutical development. It details the compound's chemical identity, core physicochemical properties, and spectroscopic profile. Furthermore, this document outlines authoritative, step-by-step experimental protocols for the determination of key parameters such as optical rotation, pKa, and thermal stability, grounding these methodologies in established scientific principles. The synthesis, applications, and critical safety information are also discussed, offering researchers and drug development professionals a holistic and actionable resource for utilizing this versatile stereochemical building block.

Introduction

This compound is a chiral tertiary amino alcohol that has emerged as a compound of significant interest in the fields of chemical synthesis and pharmacology.[1] Its structure, which features a stereogenic center, a hydroxyl group, and a dimethylamino group, makes it an exceptionally versatile building block.[2] This unique combination of functional groups allows it to serve as a bidentate ligand for metal catalysts and as a chiral auxiliary, providing precise stereochemical control in asymmetric reactions.[2] Such control is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where often only a single enantiomer possesses the desired therapeutic activity.[2] This guide serves as a detailed monograph, synthesizing critical data and field-proven methodologies to support its application in research and development.

Chemical Identity and Structure

The molecule possesses a single stereocenter at the C2 carbon, which bears the hydroxyl group, defining its (S) absolute configuration according to Cahn-Ingold-Prelog rules.[1] The structure consists of a propanol backbone with a dimethylamino group at the C1 position and a hydroxyl group at the C2 position.[1]

-

IUPAC Name: (2S)-1-(dimethylamino)propan-2-ol[3]

-

Common Synonyms: (S)-Dimepranol, N,N-Dimethyl- (S)-isopropanolamine[3][4]

-

CAS Number: 53636-17-2[3]

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are dictated by its molecular structure. The presence of the hydroxyl group facilitates extensive hydrogen bonding, resulting in a relatively high boiling point compared to other tertiary amines of similar molecular weight.[1] Its miscibility in water is attributed to hydrogen bonding capabilities of both the hydroxyl and dimethylamino groups.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 121-127 °C | [1][5] |

| Melting Point | -85 °C | [1][6] |

| Density | 0.837 - 0.85 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.419 | [7] |

| Solubility | Miscible in water; soluble in most organic solvents | [1][5] |

| pH | ~11-12.1 (in aqueous solution) | [1][6] |

| Vapor Pressure | 8 mmHg at 20 °C | |

| Flash Point | 26 - 35 °C | [7] |

| Autoignition Temperature | 225 °C / 437 °F | [6] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural confirmation. The spectrum of this compound is expected to show distinct signals corresponding to its unique protons. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the propanol backbone (CH, CH₂, CH₃) would present as multiplets due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with solvent and concentration.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. C-H stretching vibrations for the alkyl groups typically appear in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region.[9]

Chiral Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the authoritative method for determining the enantiomeric purity of chiral compounds.[10] For amino alcohols like this compound that lack a strong UV chromophore, a pre-column derivatization step is essential for sensitive UV detection.[11]

Causality: Derivatization with a chiral agent, such as 3,5-Dinitrobenzoyl chloride (DNBC), converts the enantiomers into diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica gel).[13] Alternatively, derivatization with an achiral, UV-active agent allows for separation on a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[14] The choice of a polysaccharide-based CSP is based on its proven efficacy in creating a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[11]

Key Experimental Protocols

Determination of Optical Rotation (Polarimetry)

Principle: Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light.[15][16] The specific rotation, [α], is an intrinsic physical property of a chiral molecule and is calculated from the observed rotation.[17] A positive (+) sign indicates dextrorotatory rotation (to the right), which is characteristic of the (S)-enantiomer of 1-Dimethylamino-2-propanol.[15] It is critical to understand that the (S) designation does not inherently predict a (+) rotation; this relationship must be determined empirically.[15]

Methodology:

-

Instrument Preparation: Calibrate the polarimeter using a blank (the pure solvent).

-

Sample Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., water or ethanol).

-

Measurement: Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.[18]

-

Data Acquisition: Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where T is the temperature and λ is the wavelength of the light source (typically the sodium D-line, 589 nm).[16]

Caption: Workflow for pKa determination via potentiometric titration.

Assessment of Thermal Stability (TGA/DSC)

Principle: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques used to assess thermal stability. [19]TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures. [20][21]DSC measures the heat flow into or out of a sample during a temperature change, identifying events like melting or boiling. [22] Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed into a TGA or DSC pan. [19]2. Instrument Setup: The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative stability).

-

Analysis:

-

TGA: The resulting curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

-

DSC: The resulting thermogram plots heat flow versus temperature. Endothermic peaks correspond to events like melting and boiling, while exothermic peaks can indicate crystallization or decomposition. [22]The boiling point can be confirmed by the sharp endothermic peak observed in the DSC analysis. [19]

-

Synthesis and Applications

Synthesis: Common synthetic routes to this compound include the reductive amination of (S)-(+)-1-amino-2-propanol, which preserves the stereochemistry, or the alkylation of dimethylamine with propylene oxide. [1] Applications: The utility of this compound is broad and impactful:

-

Asymmetric Synthesis: It is widely used as a chiral auxiliary or ligand to control the stereochemistry of reactions, which is crucial for producing enantiopure pharmaceuticals. [1][2]* Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various drug molecules. [23][24]* Corrosion Inhibition: The compound has shown effectiveness in preventing the corrosion of metals in industrial applications. [1]* Carbon Capture: It is being investigated for its potential in capturing carbon dioxide from industrial emissions, a significant application in environmental chemistry. [1][23][25]* Neurochemical Research: It acts as an inhibitor of choline uptake, making it a useful tool in studying neurological processes. [23]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Classification: Flammable liquid (Category 2 or 3), Causes severe skin burns and eye damage (Skin Corrosion 1B), and may be harmful if swallowed (Acute Toxicity 4, Oral). [3][6][26]* Hazards: It is a highly flammable liquid and vapor. [3]Contact causes severe chemical burns to the skin and eyes. [26]Vapors may cause respiratory irritation. [6]* Handling Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [27]Keep away from heat, sparks, open flames, and other ignition sources. [26]Use non-sparking tools and take precautionary measures against static discharge. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable and corrosive materials. [6][27]Keep away from incompatible materials such as strong acids. [6]

Conclusion

This compound is a high-value chiral intermediate with a well-defined set of physicochemical properties that underpin its utility. Its unique bifunctional nature, combining a stereocenter with hydroxyl and tertiary amine groups, makes it indispensable for stereoselective control in pharmaceutical synthesis. A thorough understanding of its properties, analytical characterization methods, and safety protocols, as detailed in this guide, is essential for its effective and safe application in advanced scientific research and development.

References

-

This compound | C5H13NO | CID 6950248 - PubChem. PubChem. [Link]

-

dimethyl isopropanolamine 2-propanol, 1,1-(dimethylamino) - The Good Scents Company. The Good Scents Company. [Link]

-

Cas 108-16-7,1-Dimethylamino-2-propanol | lookchem. Lookchem. [Link]

-

Dimepranol | C5H13NO | CID 37511 - PubChem. PubChem. [Link]

-

Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride - PrepChem.com. PrepChem.com. [Link]

-

The Versatility of 1-(Dimethylamino)-2-propanol: A Key Chemical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Propanol, 1-(dimethylamino)- - NIST WebBook. NIST. [Link]

-

Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. NIH. [Link]

-

Dimethylaminoisopropanol - Wikipedia. Wikipedia. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. [Link]

-

Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). ACS Publications. [Link]

-

Determination of the pKas for Glycine. (2018). UKEssays.com. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025). GeeksforGeeks. [Link]

-

Thermal Analysis Techniques | Polymers. EAG Laboratories. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

-

Heat of Absorption of CO2 in Aqueous Solutions of Tertiary Amines. (2025). ResearchGate. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). MDPI. [Link]

-

Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). (2021). YouTube. [Link]

-

A Brief Introduciton to Optical Rotation and Polarimetry. (2013). YouTube. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

5.7 Optical Activity. (2020). YouTube. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]

-

Optical Activity of an Asymmetric Substance. Iptek ITS. [Link]

Sources

- 1. Buy this compound | 53636-17-2 [smolecule.com]

- 2. This compound | 53636-17-2 | Benchchem [benchchem.com]

- 3. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimepranol | C5H13NO | CID 37511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. dimethyl isopropanolamine, 108-16-7 [thegoodscentscompany.com]

- 8. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]

- 9. 2-Propanol, 1-(dimethylamino)- [webbook.nist.gov]

- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 20. iitk.ac.in [iitk.ac.in]

- 21. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 22. youtube.com [youtube.com]

- 23. lookchem.com [lookchem.com]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

- 26. chemicalbook.com [chemicalbook.com]

- 27. echemi.com [echemi.com]

(S)-(+)-1-Dimethylamino-2-propanol: A Cornerstone Chiral Building Block for Asymmetric Synthesis

An In-Depth Technical Guide

Foreword: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical development, chirality is a paramount concept. The spatial arrangement of atoms within a molecule can dictate its biological activity, with enantiomers often exhibiting profoundly different therapeutic effects or toxicities. The case of thalidomide remains a stark reminder of this principle, where one enantiomer was a sedative and the other a potent teratogen.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate stringent control over stereochemistry, driving the demand for enantiomerically pure compounds.[1] This has elevated asymmetric synthesis from an academic curiosity to an industrial necessity, making versatile chiral building blocks indispensable tools for the modern chemist.[1][2]

Among these critical reagents, (S)-(+)-1-Dimethylamino-2-propanol has emerged as a highly valuable and versatile scaffold. Its simple structure, featuring a stereogenic center with both a hydroxyl and a dimethylamino group, allows it to serve multiple roles in asymmetric transformations. This guide provides an in-depth exploration of its properties, synthesis, and strategic applications, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Profile and Synthesis Strategies

A thorough understanding of a building block begins with its fundamental characteristics and the methods by which it can be reliably produced in an enantiomerically pure form.

Physicochemical and Structural Properties

This compound is a chiral tertiary amino alcohol.[3] The molecule's single stereocenter at the C2 carbon, bearing the hydroxyl group, defines its (S)-configuration.[3] This combination of a Lewis basic nitrogen and a hydrogen-bond-donating hydroxyl group on a chiral frame is the source of its utility.

| Property | Value | Source(s) |

| CAS Number | 53636-17-2 | [3][4][5] |

| Molecular Formula | C₅H₁₃NO | [3][4][6] |

| Molecular Weight | 103.16 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 125-127 °C | [3] |

| Melting Point | -85 °C | [3] |

| Density | 0.837 g/mL at 25 °C | |

| Refractive Index | n20/D 1.419 | |

| InChI Key | NCXUNZWLEYGQAH-YFKPBYRVSA-N | [3] |

Synthesis of Enantiopure this compound

Accessing this building block in high enantiopurity is critical. Several robust strategies have been developed, primarily drawing from the "chiral pool" or employing asymmetric synthesis techniques.

Strategy 1: Chiral Pool Synthesis The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids and sugars.[7] (S)-Alanine is a common and efficient starting material for the synthesis of this compound. The carboxylic acid of alanine is reduced to the primary alcohol, and the primary amine is subsequently dimethylated. This approach leverages the pre-existing stereocenter of the natural amino acid.

Strategy 2: Asymmetric Synthesis A highly effective method is the asymmetric reduction of the prochiral ketone, 1-dimethylamino-2-propanone.[8] This is often achieved through catalytic hydrogenation or transfer hydrogenation using a chiral transition metal complex, such as those developed by Noyori, which employ chiral ruthenium-phosphine catalysts to deliver the hydrogen atoms to one face of the ketone with high selectivity.[1]

Caption: Asymmetric reduction of a prochiral ketone.

Strategy 3: Chemoenzymatic Kinetic Resolution This approach starts with a racemic mixture of 1-dimethylamino-2-propanol. An enzyme, typically a lipase, is used to selectively acylate one enantiomer (usually the R-enantiomer) in the presence of an acyl donor.[1] The unreacted (S)-enantiomer can then be separated from the acylated (R)-ester through standard techniques like distillation or chromatography, yielding the desired product with high optical purity.[1]

Part 2: Core Applications in Asymmetric Catalysis

The true power of this compound lies in its application to create new stereocenters with high fidelity. It primarily functions as a chiral ligand or a chiral auxiliary.

Role as a Chiral Ligand

In its most common application, the molecule acts as a bidentate ligand, coordinating to a transition metal center through both its nitrogen and oxygen atoms.[1] This chelation forms a rigid, five-membered ring structure, creating a well-defined and sterically hindered chiral environment around the metal. This environment forces substrates to approach the metal catalyst from a specific trajectory, thereby directing the stereochemical outcome of the reaction.[1]

Caption: Formation of a chiral catalyst complex.

Key Applications as a Ligand:

-

Asymmetric Hydrogenation: Ligands derived from this compound are used with Ruthenium and Rhodium for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines to produce chiral alcohols and amines.[9]

-

Enantioselective C-C Bond Formation: Copper and Zinc complexes bearing these ligands can catalyze enantioselective additions of organometallic reagents (e.g., diethylzinc) to aldehydes and enones.

-

Asymmetric Cycloadditions: The defined chiral pocket around the metal can influence the facial selectivity of Diels-Alder and other cycloaddition reactions.[8]

Role as a Chiral Auxiliary

A chiral auxiliary is a moiety that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction.[1] After the transformation, the auxiliary is cleaved and can often be recovered. This compound can be used in this capacity, for instance, by forming an amide or ester with a prochiral substrate. The steric bulk and coordinating ability of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite face.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a representative example of using a catalyst system derived from an amino alcohol ligand for the asymmetric reduction of a prochiral ketone.[9]

Objective: To synthesize (S)-1-phenylethanol with high enantiomeric excess.

Materials:

-

[Ru(p-cymene)Cl₂]₂ (Ruthenium dimer)

-

This compound derived ligand (e.g., a tosylated derivative)

-

Acetophenone

-

Isopropanol (both solvent and hydrogen source)

-

Potassium hydroxide (or other base as co-catalyst)

-

Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (in-situ): In a Schlenk flask under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral amino alcohol-derived ligand (2.2 mol%).

-

Add degassed isopropanol to dissolve the components.

-

Stir the resulting solution at room temperature for 20-30 minutes to allow for complex formation. The solution should turn a deep red/orange color.

-

Reaction Execution: To the catalyst solution, add acetophenone (1 equivalent).

-

Add a solution of potassium hydroxide in isopropanol (5 mol%). The base is crucial for initiating the catalytic cycle.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding dilute HCl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product, (S)-1-phenylethanol, using chiral HPLC or GC analysis.

Causality Behind Choices:

-

Inert Atmosphere: The Ruthenium catalyst is air-sensitive and can be deactivated by oxygen.

-

Isopropanol as H-source: It is a safe, inexpensive, and readily available hydrogen donor for transfer hydrogenation.[9]

-

Base Co-catalyst: The base is required to deprotonate the isopropanol, forming the ruthenium-hydride species that is the active reducing agent in the catalytic cycle.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of any chemical is paramount. This compound is a hazardous substance and must be handled with appropriate care.

Hazard Profile:

-

Flammability: It is a flammable liquid and vapor.[6][10] Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

Corrosivity: Causes severe skin burns and eye damage.[6][10][12]

Handling and Personal Protective Equipment (PPE):

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Splash-proof safety goggles and a face shield.

-

A flame-retardant lab coat.

-

-

Use non-sparking tools and take precautionary measures against static discharge.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable and corrosive materials.[10][12]

-

Keep away from incompatible materials such as strong acids and oxidizing agents.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the construction of molecular complexity with precise stereochemical control. Its utility as a precursor to highly effective chiral ligands has cemented its place in the toolbox of synthetic chemists in both academic and industrial settings. By understanding its fundamental properties, synthesis, and the mechanistic basis for its application, researchers can confidently leverage this building block to accelerate the development of new pharmaceuticals, agrochemicals, and other high-value, enantiomerically pure compounds.

References

- Cordier, C., & others. (2008). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett.

- BenchChem. This compound | 53636-17-2.

- Royal Society of Chemistry. (2022). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews.

- National Institutes of Health. (2018). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.

- ACS Publications. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis.

- Smolecule. (2023). This compound | 53636-17-2.

- Santa Cruz Biotechnology. This compound | CAS 53636-17-2.

- ACS Publications. (2020). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews.

- ChemicalBook. This compound CAS#: 53636-17-2.

- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - this compound.

- PubChem. This compound | C5H13NO | CID 6950248.

- Sigma-Aldrich. 1-Dimethylamino-2-propanol = 99 108-16-7.

- Sigma-Aldrich. 1-Dimethylamino-2-propanol | 108-16-7.

- NIST. 2-Propanol, 1-(dimethylamino)-. NIST Chemistry WebBook.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Dimethylamino-2-propanol.

- BenchChem. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0.

- ChemicalBook. 1-Dimethylamino-2-propanol synthesis.

- PrepChem.com. Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

- ECHEMI. 1-(Dimethylamino)-2-propanol SDS, 108-16-7 Safety Data Sheets.

- ChemPoint. (2019). Dimethylamino-2-propanol 77% SAFETY DATA SHEET.

- Chem-Impex. (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol.

- PubChem. Dimepranol | C5H13NO | CID 37511.

- Cheméo. Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7).

- lookchem.com. Cas 108-16-7,1-Dimethylamino-2-propanol.

- Wikipedia. Chiral pool.

- Sigma-Aldrich. 1-Dimethylamino-2-propanol Application.

- University of Birmingham. Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing.

- Wiley Online Library. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans‐ML‐SI3. Archiv der Pharmazie.

- TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

- National Institutes of Health. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3.

- Wikipedia. Dimethylaminoisopropanol.

- Google Patents. Process of preparing n, n-dimethylamino alcohols.

- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]

- Academic Journal of Materials & Chemistry. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules.

- PubChem. Dimepranol, (R)- | C5H13NO | CID 7057913.

- BenchChem. Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol for Asymmetric Catalysis: Application Notes and Protocols.

Sources

- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]

- 2. francis-press.com [francis-press.com]

- 3. Buy this compound | 53636-17-2 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 53636-17-2 [m.chemicalbook.com]

- 6. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral pool - Wikipedia [en.wikipedia.org]

- 8. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide on the Stability and Storage of (S)-(+)-1-Dimethylamino-2-propanol

This guide provides a comprehensive overview of the stability and optimal storage conditions for (S)-(+)-1-Dimethylamino-2-propanol (CAS 53636-17-2), a critical chiral building block in pharmaceutical and chemical synthesis.[1][2][3] Adherence to these guidelines is paramount for maintaining the compound's chemical integrity, ensuring experimental reproducibility, and upholding safety standards in research and development settings.

Introduction to this compound

This compound, also known as (S)-Dimepranol, is a chiral tertiary amino alcohol.[1][4] Its structure, featuring a stereogenic center, makes it a valuable chiral auxiliary and ligand in asymmetric synthesis, particularly in the development of pharmaceuticals where specific enantiomers are required for desired biological activity.[1] It is a colorless to pale yellow liquid at room temperature and is miscible with water and most organic solvents.[1][4][5]

Chemical Stability and Potential Degradation Pathways

This compound is a stable compound under recommended storage conditions.[5] However, its stability can be compromised by several factors, including exposure to air, light, heat, and incompatible materials. Understanding potential degradation pathways is crucial for preventing the loss of product quality.

Oxidative Degradation

Amino alcohols are susceptible to oxidative degradation. While specific studies on the oxidative degradation of this compound are not extensively detailed in the provided search results, related compounds like 2-amino-2-methyl-1-propanol (AMP) have been shown to degrade in the presence of oxygen.[6] The tertiary amine and the secondary alcohol functional groups in this compound are potential sites for oxidation. Oxidation can lead to the formation of various degradation products, including aldehydes, ketones, and N-oxides, which can impact the purity and performance of the material.

Thermal Degradation

Elevated temperatures can promote the degradation of amino alcohols. For instance, thermal degradation of 2-amino-2-methyl-1-propanol can lead to the formation of cyclic compounds like oxazolidinones.[6] While the specific thermal degradation pathway for this compound is not detailed, it is prudent to avoid prolonged exposure to high temperatures to prevent potential decomposition. The compound is flammable, with a flash point of approximately 26°C (78.8°F), underscoring the need to keep it away from heat and ignition sources.

Incompatibilities

This compound is incompatible with strong oxidizing agents, acids, and amines.[5][7] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the compound and creating hazardous situations.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, the following storage and handling conditions are essential.

Storage Conditions

Temperature: Store in a cool, dry, and well-ventilated place.[8][9] The recommended storage temperature is in a flammables area, away from heat sources.[5][7] Keeping the material cool helps to minimize the rate of potential degradation reactions.[8][9]

Atmosphere: Keep the container tightly closed to prevent exposure to air and moisture.[7][8][9] Some sources indicate that the compound is air sensitive, making an inert atmosphere (e.g., nitrogen or argon) ideal for long-term storage to prevent oxidative degradation.[5]

Light: While not explicitly stated as a light-sensitive compound in the provided results, it is good practice to store chemicals in opaque or amber containers to protect them from potential light-induced degradation.

The following table summarizes the key storage recommendations:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, well-ventilated area[8][9] | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Tightly sealed container[7][8][9] | To prevent exposure to air (oxygen) and moisture, which can lead to degradation.[5] |

| Container | Original, tightly sealed container | To prevent contamination and ensure proper labeling. |

| Incompatibilities | Away from acids, strong oxidizing agents, and amines[5][7] | To prevent hazardous chemical reactions and degradation. |

| Location | Flammables storage area, away from ignition sources[5][7] | Due to its flammable nature.[8][10][11] |

Handling Procedures

Proper handling is crucial to maintain the integrity of the compound and ensure personnel safety.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[8] In case of insufficient ventilation, a full-face respirator is recommended.[8]

-

Preventing Static Discharge: Take precautionary measures against static discharge, as the compound is flammable.[10] Use non-sparking tools and ensure proper grounding of containers and equipment.[8][10]

-

Contamination: Avoid contact with skin and eyes.[8][9] Do not eat, drink, or smoke when using this product.[8]

Experimental Protocol: Stability Assessment

A well-defined protocol for assessing the stability of this compound is critical for quality control.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable method for determining the purity of this compound and detecting the presence of any degradation products.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., isopropanol).

-

GC System: Utilize a gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column with a polar stationary phase is recommended for good separation of the analyte from potential impurities.

-

Temperature Program:

-

Initial oven temperature: 80°C, hold for 2 minutes.

-

Ramp rate: 10°C/minute to 200°C.

-

Final hold time: 5 minutes.

-

-

Injector and Detector Temperature: 250°C.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Data Analysis: Integrate the peak areas to determine the percentage purity of the main component and identify any impurity peaks.

Water Content by Karl Fischer Titration

Moisture can be a catalyst for degradation. Therefore, monitoring the water content is important.

Methodology:

-

Titrator: Use a coulometric or volumetric Karl Fischer titrator.

-

Sample Preparation: Accurately weigh a sample of this compound and inject it into the titration cell.

-

Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The water content is calculated and displayed by the instrument.

The following diagram illustrates the workflow for stability assessment:

Caption: Workflow for the stability assessment of this compound.

Conclusion

The chemical integrity of this compound is best maintained through strict adherence to proper storage and handling protocols. By controlling factors such as temperature, exposure to air and moisture, and avoiding contact with incompatible materials, researchers can ensure the quality and reliability of this important chiral building block. Regular stability testing using appropriate analytical methods is recommended to confirm the purity of the material over time.

References

-

PubChem. This compound | C5H13NO | CID 6950248. Retrieved from [Link]

-

lookchem. Cas 108-16-7,1-Dimethylamino-2-propanol. Retrieved from [Link]

-

ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]

-

ResearchGate. (2025, November 11). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Retrieved from [Link]

-

ACS Publications. (2021, August 23). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. Retrieved from [Link]

-

Wikipedia. Dimethylaminoisopropanol. Retrieved from [Link]

-

ChemBK. 2-Propanol, 1-(dimethylamino)-, (2S)- - Names and Identifiers. Retrieved from [https://www.chembk.com/en/chem/2-Propanol,%201-(dimethylamino)-, %20(2S)-]([Link], %20(2S)-)

Sources

- 1. Buy this compound | 53636-17-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 4. 2-Propanol, 1-(dimethylamino)-, (2S)- [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 1-Dimethylamino-2-propanol - Safety Data Sheet [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound | C5H13NO | CID 6950248 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Commercial Sourcing and Quality Verification of Enantiomerically Pure (S)-(+)-1-Dimethylamino-2-propanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-1-Dimethylamino-2-propanol (CAS: 53636-17-2) is a pivotal chiral building block in modern organic synthesis and pharmaceutical development.[1] Its structural features, comprising a secondary alcohol and a tertiary amine, make it a valuable chiral auxiliary and a precursor for complex active pharmaceutical ingredients (APIs).[1][2] The stereochemical integrity of this reagent is paramount, as the desired biological activity of a target molecule often resides in a single enantiomer. This guide provides an in-depth framework for navigating the commercial supplier landscape, establishing robust evaluation criteria, and implementing rigorous in-house analytical verification to ensure the enantiopurity and overall quality of this critical starting material.

Introduction: The Strategic Importance of this compound

This compound, also known as (S)-(+)-N,N-Dimethylisopropanolamine, is a chiral amino alcohol with the molecular formula C₅H₁₃NO.[3][4] Its utility stems from its bifunctional nature, allowing it to act as a bidentate ligand that can chelate to metal centers.[1] This coordination creates a defined chiral environment around a metal catalyst, which is instrumental in transferring stereochemical information during asymmetric catalytic reactions.[1]

Key Applications:

-

Chiral Auxiliary: It can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and removed.[1][2]

-

Precursor for APIs: Its specific stereoconfiguration is essential for building more complex chiral molecules, ensuring the final drug product possesses the correct stereochemistry for optimal therapeutic efficacy and reduced side effects.[2]

-

Asymmetric Catalysis: It serves as a chiral ligand in transition metal-catalyzed reactions, influencing the enantioselectivity of transformations like asymmetric reductions.[1]

The critical nature of its stereocenter means that sourcing this material with the highest possible enantiomeric purity is not merely a matter of quality but a fundamental requirement for the validity and success of subsequent research and development activities.

Navigating the Commercial Supplier Landscape

The procurement of high-purity this compound requires careful evaluation of potential suppliers. The market ranges from suppliers of research-grade chemicals to those capable of providing materials under current Good Manufacturing Practices (cGMP) for pharmaceutical applications.

Key Supplier Evaluation Criteria

For researchers and drug developers, the selection process must extend beyond price and availability. The following criteria are essential for qualifying a supplier:

-

Enantiomeric Purity (Enantiomeric Excess - e.e.): The supplier must specify a minimum enantiomeric purity, typically ≥98% or ≥99% e.e. This is the most critical parameter.

-

Chemical Purity: Overall purity, usually determined by Gas Chromatography (GC), should be high (e.g., ≥99%).[5][6]

-

Documentation and Transparency: A comprehensive Certificate of Analysis (CoA) is mandatory. The CoA should clearly state the lot-specific results for chemical and enantiomeric purity, the analytical methods used (e.g., Chiral HPLC), and water content.

-

cGMP Capabilities: For projects progressing towards clinical trials, sourcing from a supplier with cGMP manufacturing capabilities is crucial to ensure regulatory compliance, process control, and batch-to-batch consistency.

-

Technical Support: A responsive and knowledgeable technical support team can be invaluable for addressing queries regarding product specifications, handling, or analytical methods.

Comparison of Commercial Suppliers

The following table summarizes the offerings of several well-known suppliers. This data is intended as a representative guide and should be verified directly with the suppliers for the most current information.

| Supplier | Example Product Number | Stated Purity | Enantiomeric Purity (e.e.) | Notes |

| Sigma-Aldrich (Merck) | 471526 | ≥99% | Not explicitly stated on all documents; often requires lot-specific CoA. | A widely used source for research quantities. |

| Thermo Fisher Scientific (Alfa Aesar) | AC22803 | 99% | Not explicitly stated; requires lot-specific CoA. | Offers various pack sizes suitable for lab-scale synthesis.[6][7] |

| Santa Cruz Biotechnology | sc-239333 | N/A | N/A | Primarily for biochemical research applications.[4] |

| BOC Sciences | 53636-17-2 | High Purity | Offers chiral synthesis and resolution services. | Can be a source for custom or larger-scale cGMP needs.[][] |

| Smolecule | S1899087 | High Purity | States use of Chiral HPLC for purity determination. | Provides detailed online information on synthesis and analysis.[3] |

| Parchem | 20562 | N/A | N/A | A supplier of specialty chemicals, may source from various manufacturers.[10] |

Supplier Qualification and Incoming Quality Control Workflow

A systematic approach to sourcing and verifying each new batch of this compound is essential to mitigate risks in the R&D pipeline. The following workflow ensures that only material of verified quality enters the experimental process.

Sources

- 1. This compound | 53636-17-2 | Benchchem [benchchem.com]

- 2. (2R)-1-(dimethylamino)propan-2-ol | 53636-15-0 | Benchchem [benchchem.com]

- 3. Buy this compound | 53636-17-2 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 6. B24234.0B [thermofisher.com]

- 7. 1-Dimethylamino-2-propanol, 99% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. parchem.com [parchem.com]

Safety and handling precautions for (S)-(+)-1-Dimethylamino-2-propanol

An In-Depth Technical Guide to the Safe Handling of (S)-(+)-1-Dimethylamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 53636-17-2), a chiral tertiary amino alcohol, is a valuable building block in modern chemical synthesis.[1][2] Its unique structure, featuring both a basic dimethylamino group and a hydroxyl group on a chiral backbone, makes it a critical intermediate and chiral auxiliary in the asymmetric synthesis of pharmaceuticals and other complex molecules.[1][3] However, its utility is matched by a significant hazard profile that demands a comprehensive understanding and rigorous adherence to safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide drug development professionals and researchers with the causal reasoning behind safety protocols, fostering a proactive safety culture rooted in scientific understanding. By understanding why specific precautions are necessary, we can mitigate risks more effectively and ensure the well-being of laboratory personnel.

Core Hazard Profile and Risk Assessment

This compound is a multifaceted hazardous substance. Its primary dangers stem from its flammability, corrosivity, and toxicity upon exposure.[4][5][6] A thorough risk assessment is the foundational step before any handling of this chemical.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear snapshot of the chemical's inherent dangers.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor.[5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[5][6] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4][6][7] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[4][7] |

| Acute Toxicity (Inhalation) | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled.[4][7] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[4][6][7] |

Note: GHS classifications may vary slightly between suppliers.

Deconstructing the Hazards

-

Flammability: With a flash point as low as 26°C (78.8°F), this compound's vapors can readily ignite at room temperature when exposed to an ignition source.[8][9] The vapor density is 3.6 times that of air, meaning vapors can accumulate in low-lying areas, travel a considerable distance to an ignition source, and flash back.[8][10] This necessitates strict control of ignition sources and proper grounding of equipment.[11][12]

-

Corrosivity: As a strong organic base (pH of 11 for a 100g/L solution), it can cause severe chemical burns upon contact with skin and eyes.[8] The mechanism involves saponification of fats and extraction of moisture from tissues, leading to rapid and deep tissue damage. The risk of permanent eye damage is particularly high, mandating immediate and prolonged irrigation if exposure occurs.[4][11]

-

Toxicity: this compound is harmful by multiple routes of exposure. Ingestion or skin absorption can lead to systemic toxicity.[4][7] Inhalation of its vapors or mists is also a significant risk, potentially causing severe respiratory irritation and toxic effects.[4][6]

The following diagram illustrates the interconnectedness of the chemical's properties and the resulting hazards, which dictate the necessary control measures.

Caption: Interrelationship of properties, hazards, and controls.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. The hierarchy of controls dictates that engineering solutions are preferable to reliance on PPE alone.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors, protecting the user from inhalation, and provides a physical barrier in case of splashes.[13]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[8]

-

Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[6][14]

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection must be deliberate and based on the specific hazards of the chemical.

| PPE Item | Specification and Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[9] Standard safety glasses do not provide adequate protection. |

| Hand Protection | Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's resistance chart. Nitrile gloves may offer splash protection but are not suitable for prolonged contact. Heavier-duty gloves like butyl or neoprene should be considered for extensive work. Always inspect gloves before use and change them immediately if contaminated.[15] |

| Skin/Body Protection | A flame-resistant lab coat is recommended. A chemically resistant apron should also be worn. Do not wear shorts or open-toed shoes in the laboratory.[15] |

| Respiratory Protection | For most fume hood work, respiratory protection is not required. However, in situations where engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with an organic vapor/ammonia cartridge is necessary.[13][15] |

The following workflow guides the selection of appropriate PPE.

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to standardized procedures is critical for preventing accidents.

Step-by-Step General Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all necessary PPE is donned correctly, and the locations of the eyewash station and safety shower are known.

-

Grounding: For transfers of significant quantities, ensure the dispensing and receiving containers are grounded and bonded to prevent static electricity buildup, which could ignite vapors.[4][12][14]

-

Dispensing: Use only non-sparking tools.[7] Dispense the liquid slowly and carefully to minimize splashing and vapor generation.

-

Container Management: Keep containers tightly closed when not in use to prevent the escape of flammable and toxic vapors.[7][8]

-

Hygiene: Do not eat, drink, or smoke in the work area.[4][6] Wash hands thoroughly after handling, even if gloves were worn.[16]

-

End of Work: Decontaminate the work area. Remove contaminated PPE carefully to avoid cross-contamination and dispose of it as hazardous waste.

Storage Requirements

Proper storage is as crucial as proper handling.

-

Location: Store in a designated flammables cabinet. The area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[8][17]

-

Container: Keep in the original, tightly sealed container. Opened containers must be carefully resealed and kept upright.[8]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[3][6][14] Violent reactions can occur.

Emergency Response Protocols

Even with robust precautions, the potential for accidental exposure or release exists. A clear, practiced emergency plan is vital.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[16]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Call for immediate medical attention.[4][17]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. A safety shower is ideal. Seek immediate medical attention.[4][5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. This is a medical emergency; call for an ophthalmologist or physician immediately.[4][8][11]

-

Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[11] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Spill Response Protocol

The following workflow outlines the procedure for responding to a spill.

Caption: Workflow for responding to a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][6][14]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the flammable liquid.[12] Water spray can be used to cool unopened containers.[4]

-

Specific Hazards: Vapors are heavier than air and can travel to an ignition source. Containers may explode when heated.[6][14] Hazardous combustion products include carbon oxides and nitrogen oxides.[6][11]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][6]

Physical and Chemical Data

A quick reference table of key properties is essential for planning experiments and assessing risks.

| Property | Value |

| Molecular Formula | C₅H₁₃NO[18] |

| Molecular Weight | 103.16 g/mol [1][18] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Boiling Point | 121 - 127 °C[1][8] |

| Melting Point | -85 °C[1][8] |

| Flash Point | 26 °C (78.8 °F)[8][9] |

| Density | 0.837 - 0.85 g/cm³ at 20-25 °C[8][10][17] |

| Vapor Pressure | 8 - 11.7 hPa at 20 °C[8][17] |

| Vapor Density | 3.6 (vs. air)[8][10] |

| Solubility in Water | Miscible[3][17] |

| Autoignition Temperature | 225 °C (437 °F)[17] |

Conclusion

This compound is an indispensable tool in chemical research and development, but its hazardous properties require the utmost respect and diligence. By integrating a deep understanding of its chemical nature with rigorous adherence to engineering controls, personal protective equipment protocols, and emergency preparedness, researchers can handle this compound safely and effectively. The principles outlined in this guide—grounded in causality and proactive risk mitigation—are intended to empower scientific professionals to maintain the highest standards of laboratory safety.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Dimethylamino-2-Propyne. Retrieved from [Link]

-

Cole-Parmer. (2016, February 8). SAFETY DATA SHEET. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Retrieved from [Link]

-

LookChem. (n.d.). Cas 108-16-7, 1-Dimethylamino-2-propanol. Retrieved from [Link]

-

LookChem. (n.d.). 1-Dimethylamino-2-propanol|108-16-7. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. Buy this compound | 53636-17-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. lookchem.com [lookchem.com]